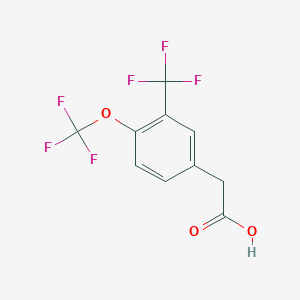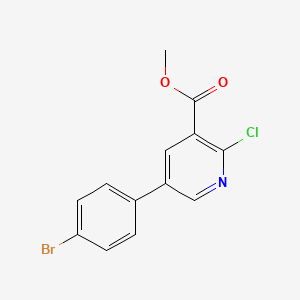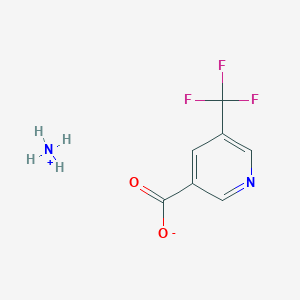
Ammonium 5-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 5-(trifluoromethyl)nicotinate (5-TFMN) is an organic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods. 5-TFMN is an important compound due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in research to study the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems.
Applications De Recherche Scientifique
Ammonium 5-(trifluoromethyl)nicotinate has been used in a variety of scientific research applications due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in studies of the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems. It has also been used to study the effects of nicotinic acid and its derivatives on cell signaling pathways, gene expression, and protein folding. In addition, this compound has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Mécanisme D'action
The mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It is thought to bind to nicotinic acid receptors and block their activity. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of this compound. In studies, this compound has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to have anti-cancer effects, and has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments include its high yield of product, its low cost, and its ability to act as an inhibitor of certain enzymes and receptors. Its low cost makes it an attractive option for research. However, there are some limitations to using this compound in laboratory experiments. It is not very stable in solution and can degrade over time. In addition, it is difficult to accurately measure the concentration of this compound in solution due to its low solubility.
Orientations Futures
The potential applications of Ammonium 5-(trifluoromethyl)nicotinate in scientific research are vast. Future research should focus on further exploring the biochemical and physiological effects of this compound and its derivatives on biological systems. In addition, further research should be conducted on the mechanism of action of this compound and its derivatives. Furthermore, further research should be conducted on the effects of this compound and its derivatives on cancer cells and other diseases. Finally, research should be conducted on the development of new synthetic methods for producing this compound and its derivatives.
Méthodes De Synthèse
The synthesis of Ammonium 5-(trifluoromethyl)nicotinate is a relatively simple process. It can be synthesized from the reaction of nicotinic acid with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction produces the desired product, this compound, in high yields.
Propriétés
IUPAC Name |
azanium;5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPORYWAKWHLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
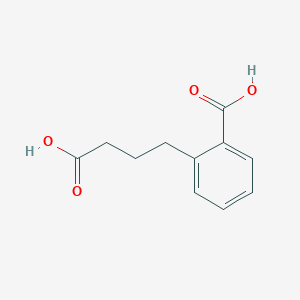
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
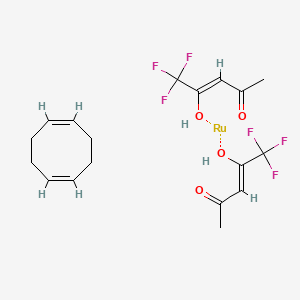
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
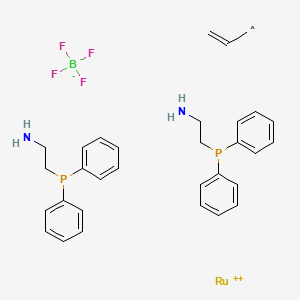
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)
